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For Researchers, Scientists, and Drug Development Professionals

Abstract
Enolicam sodium, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class,

functions through the inhibition of cyclooxygenase (COX) enzymes. This document provides a

detailed protocol for the laboratory-scale synthesis of enolicam sodium. The synthesis is a

multi-step process commencing from saccharin, proceeding through a key intermediate, methyl

4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, followed by amidation and

subsequent conversion to the sodium salt. This protocol compiles and references established

synthetic methodologies for oxicams to provide a comprehensive guide for researchers.

Introduction
Enolicam is a member of the oxicam family of NSAIDs, which are characterized by a 4-

hydroxy-1,2-benzothiazine-1,1-dioxide core. Like other NSAIDs, its therapeutic effects are

derived from the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are

responsible for the conversion of arachidonic acid into prostaglandins, key mediators of

inflammation and pain. The synthesis of oxicams is a well-established process in medicinal

chemistry, typically involving the construction of the benzothiazine ring system followed by the

introduction of the amide side chain. This protocol details a reliable synthetic route to enolicam
sodium.
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Synthesis of Enolicam Sodium
The synthesis of enolicam sodium can be broadly divided into three main stages:

Synthesis of the key intermediate: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-

carboxylate 1,1-dioxide.

Amidation of the intermediate to form enolicam.

Conversion of enolicam to its sodium salt, enolicam sodium.

Stage 1: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-
benzothiazine-3-carboxylate 1,1-dioxide
This stage is a multi-step process starting from saccharin.

Experimental Protocol:

Step 1a: Synthesis of Methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate

To a solution of saccharin (1 equivalent) in dimethylformamide (DMF), add methyl

chloroacetate (1.1 equivalents) and potassium carbonate (1.5 equivalents).

Heat the reaction mixture at 100-120°C for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry to yield methyl 2-(3-oxo-

1,1-dioxido-1,2-benzothiazol-2-yl)acetate.

Step 1b: Ring Expansion to Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Dissolve the product from Step 1a in a suitable solvent such as methanol or dimethyl

sulfoxide.
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Add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room

temperature.

Stir the mixture at room temperature for 2-4 hours.

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

Collect the precipitate by filtration, wash with water, and dry to afford methyl 4-hydroxy-2H-

1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Step 1c: N-Methylation to Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-

dioxide

Suspend the product from Step 1b in a solvent such as acetone or methanol.

Add a base, for example, sodium hydroxide (1.1 equivalents) as an aqueous solution.

To the resulting solution, add a methylating agent like dimethyl sulfate or methyl iodide (1.2

equivalents) dropwise at a controlled temperature (e.g., below 40°C).

Stir the reaction mixture at room temperature for 2-3 hours.

If a precipitate forms, collect it by filtration. Otherwise, the product can be extracted with a

suitable organic solvent after removing the reaction solvent.

Wash the product with water and dry to obtain methyl 4-hydroxy-2-methyl-2H-1,2-

benzothiazine-3-carboxylate 1,1-dioxide.

Quantitative Data for Stage 1:
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Step Product
Starting
Material

Reagents Solvent
Typical
Yield (%)

1a

Methyl 2-(3-

oxo-1,1-

dioxido-1,2-

benzothiazol-

2-yl)acetate

Saccharin

Methyl

chloroacetate

, K2CO3

DMF 85-95

1b

Methyl 4-

hydroxy-2H-

1,2-

benzothiazine

-3-

carboxylate

1,1-dioxide

Product of 1a
Sodium

methoxide
Methanol 70-80

1c

Methyl 4-

hydroxy-2-

methyl-2H-

1,2-

benzothiazine

-3-

carboxylate

1,1-dioxide

Product of 1b

Dimethyl

sulfate,

NaOH

Acetone/Wat

er
80-90

Stage 2: Synthesis of Enolicam (4-hydroxy-2-methyl-N-
methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)
Experimental Protocol:

Suspend methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1

equivalent) in a suitable high-boiling point solvent like xylene or toluene.

Add a solution of methylamine (2-3 equivalents, e.g., as a 40% solution in water or as a

solution in a suitable alcohol).
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Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) for 8-12

hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature, which should cause the

product to precipitate.

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry to

yield enolicam.

The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture

of ethanol and water to achieve higher purity.

Quantitative Data for Stage 2:

Product
Starting
Material

Reagents Solvent
Typical Yield
(%)

Enolicam

Methyl 4-

hydroxy-2-

methyl-2H-1,2-

benzothiazine-3-

carboxylate 1,1-

dioxide

Methylamine Xylene 60-75

Stage 3: Synthesis of Enolicam Sodium
Experimental Protocol:

Suspend the purified enolicam (1 equivalent) in a suitable solvent, such as ethanol or

methanol.

Add a stoichiometric amount (1 equivalent) of a sodium base, for example, a freshly

prepared solution of sodium methoxide in methanol or sodium hydroxide in ethanol.

Stir the mixture at room temperature until a clear solution is obtained, indicating the

formation of the sodium salt.
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The solvent can be removed under reduced pressure to yield the solid enolicam sodium.

Alternatively, the sodium salt can be precipitated by the addition of a non-polar solvent like

diethyl ether or hexane.

Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to

obtain enolicam sodium.

Quantitative Data for Stage 3:

Product
Starting
Material

Reagents Solvent
Typical Yield
(%)

Enolicam

Sodium
Enolicam

Sodium

methoxide or

Sodium

hydroxide

Ethanol/Methano

l
>95

Experimental Workflow and Signaling Pathway
Diagrams
Synthesis Workflow:

Caption: Synthetic route for Enolicam Sodium from Saccharin.

Mechanism of Action: COX Inhibition by Enolicam

Caption: Enolicam inhibits COX enzymes, blocking prostaglandin synthesis.

Conclusion
The provided protocol outlines a comprehensive and detailed method for the synthesis of

enolicam sodium, suitable for laboratory-scale production. By following these procedures,

researchers can reliably synthesize this important non-steroidal anti-inflammatory drug for

further study and development. Careful execution of each step and appropriate analytical

monitoring are essential for achieving high yields and purity.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Enolicam Sodium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260865#enolicam-sodium-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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